Benzyl 4-{[(4-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate
Overview
Description
Benzyl 4-{[(4-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate is a useful research compound. Its molecular formula is C20H23FN2O3 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Benzyl 4-{[(4-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate (CAS Number: 1047655-93-5) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and comparisons with related compounds.
Chemical Structure and Properties
This compound is structurally related to piperidine derivatives, which have been studied for their various biological activities, including:
- Tyrosinase Inhibition : Compounds similar to this one have shown competitive inhibition against tyrosinase, an enzyme involved in melanin production. For instance, derivatives containing the 4-fluorobenzylpiperazine fragment have demonstrated significant antimelanogenic effects with low IC values, indicating strong inhibitory potential .
Tyrosinase Inhibition Studies
Research has indicated that benzyl piperidine derivatives can act as effective tyrosinase inhibitors. The following table summarizes the findings related to IC values for various derivatives:
Compound ID | IC (μM) | Activity Description |
---|---|---|
Compound 26 | 0.18 | Highly active inhibitor |
Kojic Acid | 17.76 | Reference compound for comparison |
Compound 9 | 40.43 | Least effective in series |
These results suggest that modifications to the piperidine structure can significantly enhance inhibitory potency .
Cytotoxicity Studies
In vitro studies on cell lines (e.g., B16F10 melanoma cells) showed that certain derivatives exhibited antimelanogenic effects without cytotoxicity. This is crucial for therapeutic applications where selective inhibition is desired without harming healthy cells .
Case Studies
A notable study evaluated the biological activity of various benzyl piperidine derivatives, including the compound . The study employed several assays:
- Salmonella/Microsome Assay : Evaluated mutagenic potential.
- DNA Repair Assay : Assessed the ability to induce DNA repair mechanisms in HeLa cells.
- Mouse Lymphoma Mutation Assay : Investigated mutagenicity in mammalian cells.
The results indicated that while some derivatives showed mutagenic activity, others like this compound were less active, suggesting a safer profile for further development .
Properties
IUPAC Name |
benzyl 4-[(4-fluoroanilino)methyl]-4-hydroxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3/c21-17-6-8-18(9-7-17)22-15-20(25)10-12-23(13-11-20)19(24)26-14-16-4-2-1-3-5-16/h1-9,22,25H,10-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUNMRJZIXHJIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CNC2=CC=C(C=C2)F)O)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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